7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid is a heterocyclic fatty acid, characterized by its unique structure that includes a furan ring substituted with dimethyl and pentyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The furan ring is then subjected to substitution reactions to introduce the dimethyl and pentyl groups.
Chain Extension: The heptanoic acid chain is attached to the substituted furan ring through esterification or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation Products: Various oxidized derivatives, including furanones and carboxylic acids.
Reduction Products: Alcohols and aldehydes derived from the reduction of the carboxylic acid group.
Substitution Products: Substituted furans with different functional groups attached to the ring.
Scientific Research Applications
7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
3,4-Dimethyl-5-pentyl-2-furanheptanoic acid: Shares a similar structure but differs in the position of the substituents.
Furan Fatty Acids: A broader class of compounds with a furan ring and varying alkyl chains.
Uniqueness: 7-(3,4-Dimethyl-5-pentylfuran-2-YL)heptanoic acid is unique due to its specific substitution pattern and the length of its alkyl chain, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
92745-17-0 |
---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
7-(3,4-dimethyl-5-pentylfuran-2-yl)heptanoic acid |
InChI |
InChI=1S/C18H30O3/c1-4-5-8-11-16-14(2)15(3)17(21-16)12-9-6-7-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20) |
InChI Key |
RFNALLFQILGKLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.